Betulinic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'acide bétulinique peut être synthétisé à partir de la bétuline, qui est abondamment disponible dans l'écorce du bouleau blanc. La synthèse implique l'oxydation de la bétuline en acide bétulonique, suivie d'une réduction en acide bétulinique. Les conditions réactionnelles impliquent généralement l'utilisation d'agents oxydants tels que le trioxyde de chrome ou le chlorochromate de pyridinium, et d'agents réducteurs comme le borohydrure de sodium .

Méthodes de production industrielle

La production industrielle de l'acide bétulinique implique l'extraction de la bétuline de l'écorce du bouleau blanc, suivie de sa conversion chimique en acide bétulinique. Le processus d'extraction comprend l'extraction par solvant en utilisant de l'éthanol ou du méthanol, suivie d'une purification par cristallisation ou chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

L'acide bétulinique subit diverses réactions chimiques, notamment:

Oxydation: L'acide bétulinique peut être oxydé en acide bétulonique en utilisant des agents oxydants comme le trioxyde de chrome.

Réduction: L'acide bétulonique peut être réduit en acide bétulinique en utilisant des agents réducteurs tels que le borohydrure de sodium.

Substitution: L'acide bétulinique peut subir des réactions de substitution pour former des dérivés avec des activités biologiques améliorées

Réactifs et conditions communs

Agents oxydants: Trioxyde de chrome, chlorochromate de pyridinium.

Agents réducteurs: Borohydrure de sodium.

Solvants: Éthanol, méthanol, dichlorométhane.

Principaux produits

Les principaux produits formés à partir des réactions de l'acide bétulinique comprennent l'acide bétulonique et divers dérivés substitués ayant des applications thérapeutiques potentielles .

Applications de la recherche scientifique

L'acide bétulinique a un large éventail d'applications de recherche scientifique:

Chimie: Utilisé comme matériau de départ pour la synthèse de divers dérivés avec des activités biologiques améliorées.

Biologie: Étudié pour son rôle dans l'induction de l'apoptose dans les cellules cancéreuses et l'inhibition de la réplication virale.

Médecine: Investigé pour son potentiel en tant qu'agent anticancéreux, en particulier dans le traitement du mélanome. Il a également montré des promesses dans le traitement du VIH et d'autres infections virales.

Industrie: Utilisé dans le développement de produits pharmaceutiques et de nutraceutiques en raison de ses diverses activités biologiques .

Mécanisme d'action

L'acide bétulinique exerce ses effets par le biais de multiples mécanismes:

Induction de l'apoptose: L'acide bétulinique induit l'apoptose dans les cellules cancéreuses en modifiant le potentiel de la membrane mitochondriale, en produisant des espèces réactives de l'oxygène et en ouvrant les pores de transition de la perméabilité mitochondriale.

Inhibition de la topoisomérase: L'acide bétulinique inhibe la topoisomérase, une enzyme impliquée dans la réplication de l'ADN, empêchant ainsi la prolifération des cellules cancéreuses.

Activation du TGR5: L'acide bétulinique agit comme un agoniste du TGR5, un récepteur couplé aux protéines G impliqué dans divers processus physiologiques.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Betulinic acid has demonstrated potential as an anti-inflammatory agent. Research indicates that it can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. In various preclinical models, this compound has been shown to:

- Decrease levels of nitric oxide and cytokines such as TNF-α and IL-1β.

- Enhance antioxidant enzyme activity, leading to reduced oxidative stress.

- Improve survival rates in sepsis models by lowering inflammatory markers like MMP-9 and ICAM-1 .

Table 1: Summary of Anti-Inflammatory Effects

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Viji et al., 2010 | LPS-induced shock in mice | Increased survival rate; reduced PGE2 levels |

| Oliveira-Costa et al., 2014 | Paw edema model | Decreased COX-2 and IL-1β levels; reduced swelling |

| Meira et al., 2017 | Sepsis model | Enhanced IL-10 production; decreased lung injury |

Anticancer Activity

This compound exhibits significant anticancer properties across various cancer types. It has been found to induce apoptosis in tumor cells through multiple mechanisms, including the activation of specific mitogen-activated protein kinases (MAPKs) and the generation of reactive oxygen species (ROS). Notable findings include:

- Cytotoxic effects against melanoma cells with an IC50 value of 6.25 μg/ml .

- Inhibition of metastasis in breast cancer by blocking matrix metalloproteinases (MMPs) .

- Reduction of tumor growth in xenograft models for prostate cancer, linked to decreased expression of proangiogenic factors like VEGF .

Table 2: Summary of Anticancer Studies

| Cancer Type | Study Reference | Key Findings |

|---|---|---|

| Melanoma | Liu et al., 2009 | Induced programmed cell death; activated p38 MAPK |

| Breast Cancer | Zhao et al., 2017 | Inhibited invasion and metastasis |

| Prostate Cancer | Wang et al., 2007 | Decreased tumor growth; modulated Sp transcription factors |

Antiviral Properties

This compound has shown promise as an antiviral agent, particularly against HIV and other viral infections. Studies have indicated that it can inhibit viral replication through various mechanisms:

- Suppression of viral entry into host cells.

- Interference with viral proteins responsible for replication .

Table 3: Summary of Antiviral Effects

| Virus Type | Study Reference | Key Findings |

|---|---|---|

| HIV | Jang et al., 2018 | Inhibited viral replication; affected viral entry mechanisms |

| Other Viruses | Fan et al., 2018 | Showed broad-spectrum antiviral activity |

Immunomodulatory Effects

This compound's ability to modulate immune responses makes it a candidate for therapeutic applications in immunological disorders. It has been observed to enhance the activity of immune cells such as macrophages and lymphocytes while reducing excessive inflammatory responses.

Table 4: Summary of Immunomodulatory Studies

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Oliveira-Costa et al., 2014 | In vitro immune cell assays | Enhanced macrophage function; modulated lymphocyte activity |

| Meira et al., 2017 | Sepsis model | Increased IL-10 levels; improved immune response |

Mécanisme D'action

Betulinic acid exerts its effects through multiple mechanisms:

Induction of Apoptosis: this compound induces apoptosis in cancer cells by altering mitochondrial membrane potential, producing reactive oxygen species, and opening mitochondrial permeability transition pores.

Inhibition of Topoisomerase: This compound inhibits topoisomerase, an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells.

Activation of TGR5: This compound acts as an agonist of TGR5, a G protein-coupled receptor involved in various physiological processes.

Comparaison Avec Des Composés Similaires

L'acide bétulinique est unique parmi les triterpènes en raison de ses diverses activités biologiques. Les composés similaires comprennent:

Bétuline: Le précurseur de l'acide bétulinique, également isolé du bouleau blanc, avec des activités biologiques similaires mais moins puissantes.

Acide bétulonique: Une forme oxydée de l'acide bétulinique ayant des propriétés anticancéreuses potentielles.

Triterpènes de type lupane: Une classe de composés ayant des structures et des activités biologiques similaires, notamment le lupéol et la lupénone

L'acide bétulinique se distingue par ses activités anticancéreuses et antivirales puissantes, ce qui en fait un candidat prometteur pour la recherche et le développement supplémentaires dans divers domaines thérapeutiques .

Activité Biologique

Betulinic acid (BA), a pentacyclic triterpenoid derived from the bark of birch trees, has garnered significant attention due to its diverse biological activities. This article explores the various biological activities of this compound, particularly its anti-inflammatory, anticancer, antiviral, and immunomodulatory properties, supported by case studies and research findings.

1. Anti-Inflammatory Activity

This compound exhibits broad-spectrum anti-inflammatory effects. Research indicates that it significantly increases interleukin-10 (IL-10) production while decreasing the expression of pro-inflammatory markers such as ICAM-1, VCAM-1, and E-selectin. The mechanism involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which leads to downregulation of pro-inflammatory genes such as IL-1β and TNF .

Key Findings:

- In Vivo Studies : In models of paw edema and sepsis, BA treatment reduced inflammation and increased survival rates by modulating levels of various cytokines and inflammatory mediators .

- Mechanism : BA inhibits IκB phosphorylation and degradation, preventing NF-κB activation and subsequent transcription of inflammatory mediators .

2. Anticancer Activity

This compound has shown promising anticancer properties across various cancer types. It induces apoptosis in cancer cells through mechanisms independent of p53, targeting mitochondrial pathways and disrupting cellular homeostasis.

Case Studies:

- Melanoma : Initial studies demonstrated BA's cytotoxic effects on human melanoma cells, leading to significant tumor shrinkage in xenograft models .

- Other Cancers : BA has been effective against neuroectodermal tumors (e.g., neuroblastoma), ovarian carcinoma, and leukemia, while sparing normal cells .

Mechanisms:

- Apoptosis Induction : BA induces mitochondrial-mediated apoptosis characterized by DNA fragmentation and cell shrinkage .

- Targeting Specific Proteins : It degrades specificity proteins (Sp) involved in tumor growth regulation, leading to decreased expression of proangiogenic factors like VEGF .

3. Antiviral Activity

This compound also exhibits antiviral properties, particularly against HIV-1. It has been reported to inhibit viral replication with an effective concentration (EC50) of 1.4 µM . This activity is crucial in the context of developing therapeutic strategies against viral infections.

4. Immunomodulatory Effects

The immunomodulatory effects of this compound enhance its therapeutic potential. It influences various immune cell types, including macrophages and lymphocytes, promoting a balanced immune response.

Important Observations:

- Increased IL-10 Production : BA treatment enhances IL-10 levels, which is vital for resolving inflammation .

- Cellular Modulation : It modulates immune cell activity, potentially improving responses to infections and cancer treatments .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Anti-inflammatory | NF-κB inhibition | Reduced cytokine levels; improved survival in sepsis models |

| Anticancer | Apoptosis induction | Effective against melanoma and other cancers; spares normal cells |

| Antiviral | Viral replication inhibition | EC50 = 1.4 µM against HIV-1 |

| Immunomodulatory | Immune cell modulation | Increased IL-10 production; enhanced immune response |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing betulinic acid’s anticancer activity in vitro?

Standard protocols involve using cancer cell lines (e.g., glioblastoma U87MG, lung carcinoma H460) treated with this compound at gradient concentrations (e.g., 1.25–40 µM) for 24–48 hours. Key assays include:

- MTT/WST-1 assays for viability .

- Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis .

- Western blotting to evaluate apoptosis-related proteins (Bcl-2, Bax, cleaved caspases) . Controls should include untreated cells and solvent-only groups. Dose-response curves and IC50 calculations are critical for reproducibility .

Q. How should researchers ensure safe handling of this compound in laboratory settings?

While this compound is not classified as hazardous under REACH regulations , standard lab safety protocols apply:

- Use personal protective equipment (gloves, lab coats).

- Conduct solubility tests (DMSO is a common solvent).

- Store at –20°C in airtight containers to prevent degradation .

Q. What analytical methods are validated for quantifying this compound purity and concentration?

- HPLC with UV detection (λ = 210 nm) is widely used, achieving >98% purity with a linear range of 0.048–0.48 µg and recovery rates of ~99.8% .

- Subcritical water extraction (SWE) optimizes yield (2.803 mg/g) for natural sourcing .

- 1H/13C NMR and mass spectrometry confirm structural integrity .

Q. What are the key molecular targets of this compound in cancer research?

this compound modulates:

- Mitochondrial pathways : Reduces membrane potential and activates intrinsic apoptosis via Bcl-2/Bax imbalance .

- NF-κB signaling : Suppresses nuclear translocation of p65, downregulating survivin and XIAP .

- Cell cycle arrest : Induces G2/M phase arrest in a dose-dependent manner .

Q. How can researchers evaluate this compound’s anti-inflammatory effects mechanistically?

- In vitro models : LPS-stimulated macrophages (e.g., RAW 264.7) to measure TNF-α, IL-6, and COX-2 suppression via ELISA/Western blot .

- NF-κB reporter assays to quantify transcriptional inhibition .

- Molecular docking studies to predict interactions with inflammatory targets (e.g., TLR4) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s apoptotic mechanisms be resolved?

Discrepancies in apoptosis pathways (e.g., caspase-dependent vs. -independent) require:

- Knockout models (e.g., CRISPR-Cas9 for caspase-9) to validate dependency .

- Transcriptomic profiling (RNA-seq) to identify alternative pathways .

- Cross-study comparisons of cell lines (e.g., melanoma vs. glioblastoma) to assess tissue-specific effects .

Q. What strategies optimize this compound synthesis yields for scalable research applications?

- Microbial transformation : Armillaria luteovirens converts betulin to this compound with high stereoselectivity .

- Machine learning : ANN/SVM models predict esterification yields (e.g., 3β-O-phthalic ester synthesis) to reduce trial runs .

- Metabolic engineering : Yeast strains engineered with HFA1/HMG1 genes enhance precursor flux for microbial synthesis .

Q. How should combination therapy studies with this compound be designed to overcome drug resistance?

- Synergy screens : Use Chou-Talalay assays to calculate combination indices (CI <1 indicates synergy) with paclitaxel or doxorubicin .

- Resistance models : Establish paclitaxel-resistant H460 cells to test this compound’s IC50 shifts (e.g., from 50 µM to lower doses) .

- Pharmacokinetic studies : Evaluate bioavailability enhancements via nanoformulations (e.g., liposomes) .

Q. What structural modifications improve this compound’s bioavailability and target specificity?

- Neoglycosylation : Attach sugar moieties to enhance solubility and tumor targeting (e.g., Scheme 2 in ).

- Esterification/amidation : Modify C-28 position to increase membrane permeability .

- Prodrug strategies : Use pH-sensitive linkers for tumor microenvironment activation .

Q. What translational challenges arise when replicating this compound’s in vitro efficacy in vivo?

- Pharmacokinetics : Poor aqueous solubility limits bioavailability; nanoencapsulation (e.g., PLGA nanoparticles) improves delivery .

- Toxicity profiling : Primary astrocytes show lower sensitivity than cancer cells, but long-term organ toxicity must be assessed .

- Xenograft models : Use immunodeficient mice with subcutaneous tumors (e.g., U87MG) to validate tumor suppression .

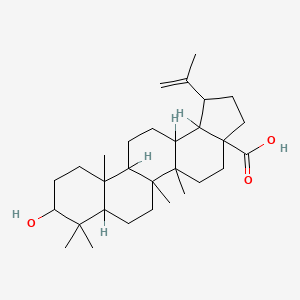

Propriétés

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23-,24+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJZLNKBHJESQX-FZFNOLFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861974 | |

| Record name | Betulinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Betulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

472-15-1 | |

| Record name | Betulinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betulinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betulinic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betulinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lup-20(29)-en-28-oic acid, 3-hydroxy-, (3β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETULINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G6A18707N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Betulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

316 - 318 °C | |

| Record name | Betulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.